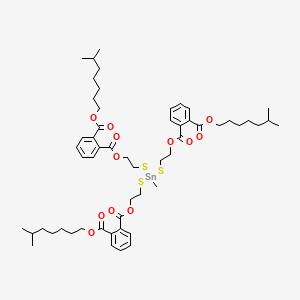
CID 78066737
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78066737 is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.
Métodos De Preparación
The synthesis of CID 78066737 involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent . This method ensures high purity and yield, making it suitable for industrial production.
Análisis De Reacciones Químicas
CID 78066737 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 78066737 has numerous applications in scientific research, including:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of CID 78066737 involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cellulose biosynthesis, which is crucial for its herbicidal properties . This inhibition disrupts the normal growth and development of plants, making it an effective herbicide.
Comparación Con Compuestos Similares
CID 78066737 can be compared with other similar compounds, such as trifluoromethyltrimethylsilane and indaziflam . These compounds share similar properties and applications but differ in their specific chemical structures and mechanisms of action. This compound is unique in its high stability and reactivity, making it a valuable compound in various scientific fields.
Similar Compounds
- Trifluoromethyltrimethylsilane
- Indaziflam
These compounds are used in similar applications but have distinct properties that make them suitable for specific uses.
Propiedades
Fórmula molecular |
C14H27O6Si |
|---|---|
Peso molecular |
319.45 g/mol |
InChI |
InChI=1S/C14H27O6Si/c1-4-7-10-15-18-13(19-16-11-8-5-2)14(21)20-17-12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
LMRYSNOXJXRNSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOOC(=C(OOCCCC)[Si])OOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

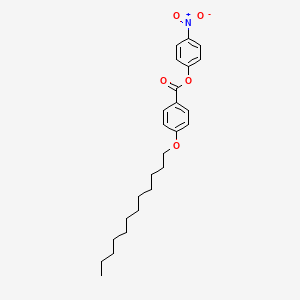
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
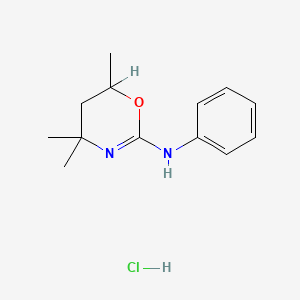

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
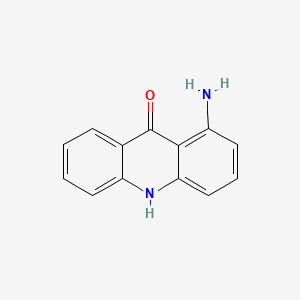


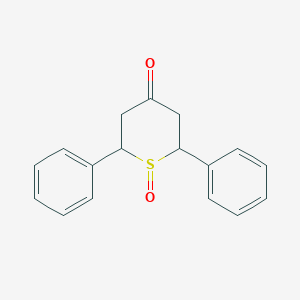
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)
